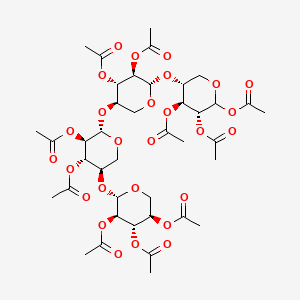

Xylotetraose Decaacetate

説明

特性

分子式 |

C40H54O27 |

|---|---|

分子量 |

966.8 g/mol |

IUPAC名 |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C40H54O27/c1-15(41)55-25-11-52-38(34(61-21(7)47)29(25)56-16(2)42)66-27-13-54-40(36(63-23(9)49)31(27)58-18(4)44)67-28-14-53-39(35(62-22(8)48)32(28)59-19(5)45)65-26-12-51-37(64-24(10)50)33(60-20(6)46)30(26)57-17(3)43/h25-40H,11-14H2,1-10H3/t25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37?,38+,39+,40+/m1/s1 |

InChIキー |

AXGZKFVWSVOKRF-UGMHODLOSA-N |

異性体SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3CO[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4COC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC4COC(C(C4OC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

Sophisticated Structural Elucidation and Analytical Characterization of Xylotetraose Decaacetate

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. anton-paar.comnih.gov If a high-quality single crystal of Xylotetraose (B1631236) Decaacetate can be grown, X-ray diffraction analysis can provide an unambiguous determination of its complete structure. wisc.edu

This analysis would definitively confirm:

Absolute Stereochemistry: The D-configuration of the xylose units.

Connectivity: The β-(1,4) glycosidic linkages between the xylose residues.

Substituent Positions: The exact location and orientation of all ten acetate (B1210297) groups on the xylotetraose backbone.

The process involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern. bioscience.fi The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

Chromatographic and Electrophoretic Methodologies for Purity, Homogeneity, and Isomer Separation

Chromatographic and electrophoretic techniques are essential for the purification of Xylotetraose Decaacetate and for verifying its purity and homogeneity. mdpi.com These methods separate molecules based on differences in physical and chemical properties such as size, polarity, and charge.

Chromatographic Methods:

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques separate molecules based on their hydrodynamic volume. SEC is highly effective for purifying acetylated xylooligosaccharides from monomers, degradation products, or higher molecular weight polysaccharides. nih.govcsic.es It is a common method to obtain fractions with a specific degree of polymerization (DP). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, can be used to assess the purity of the final product. Due to the hydrophobic nature of the acetyl groups, this compound can be well-retained and separated from less acetylated or non-acetylated species.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of the acetylation reaction and for a quick assessment of product purity.

Electrophoretic Methodologies:

Capillary Electrophoresis (CE): CE offers extremely high-resolution separations of charged or derivatized molecules. vtt.fi While neutral oligosaccharides like this compound are not directly amenable to standard CE, they can be analyzed after derivatization with a charged, fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonate (APTS). oup.comacs.org This approach, known as Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF), is exceptionally sensitive and can resolve complex mixtures of oligosaccharides, making it a powerful tool for assessing the homogeneity of the sample. acs.org

Enzymatic Transformations and Biochemical Studies Involving Xylotetraose Decaacetate

Xylotetraose (B1631236) Decaacetate as a Defined Substrate in Enzyme Activity Assays

Peracetylated oligosaccharides like xylotetraose decaacetate represent chemically defined, soluble substrates that are invaluable in biochemical assays for characterizing enzymes that modify xylan (B1165943). Their primary use is in the study of acetylxylan esterases (AcXEs), the enzymes responsible for removing acetyl groups from the xylan backbone. wikipedia.orgqmul.ac.uk The use of a fully acetylated substrate allows for the comprehensive analysis of an enzyme's deacetylation capacity and pattern.

In a typical assay, this compound is incubated with a purified enzyme or a complex protein mixture. The release of acetate (B1210297) is then measured over time, often using coupled enzymatic assays or chromatographic methods. researchgate.net This approach allows researchers to determine key kinetic parameters, such as the rate of reaction and the total amount of acetate released, providing a clear measure of the enzyme's esterase activity. researchgate.net For instance, acetylxylan esterases (EC 3.1.1.72) are specifically defined by their catalytic ability to hydrolyze acetyl groups from xylans and xylo-oligosaccharides. wikipedia.orgqmul.ac.ukexpasy.org

Furthermore, using a substrate of a specific length, such as a xylotetraose derivative, helps in understanding if the enzyme has a preference for oligosaccharides of a certain degree of polymerization (DP). While many studies use heterogeneous acetylated xylan or simpler artificial substrates like p-nitrophenyl acetate for initial screening, defined substrates like this compound are essential for detailed characterization. qmul.ac.uknih.gov

Mechanistic Investigations of Glycosyltransferases and Glycosidases using Acetylated Xylo-oligosaccharides

Acetylated xylo-oligosaccharides are central to investigating the mechanisms of a wide array of enzymes beyond esterases, including the glycosyltransferases that build the xylan chain and the glycosidases that dismantle it.

Xylopyranose is the fundamental building block of xylan. ontosight.ai Its metabolism is a critical pathway in organisms that utilize plant biomass. ontosight.aiwikipedia.org The acetylated derivatives of xylopyranose and its oligomers are key intermediates in the natural turnover of xylan. Enzymes like acetylxylan esterases are specialized in processing these acetylated forms. nih.gov

Kinetic studies on acetylated monosaccharides have shown that enzymes can exhibit high specificity. For example, a cold-adapted acetyl xylan esterase (AlAXEase) was found to have the highest catalytic efficiency (kcat/Km) for acetylated xylopyranose compared to other acetylated sugars, indicating its specialization in xylan deacetylation. nih.gov The hydrolysis of acetylated xylopyranose releases D-xylose, which can then enter various metabolic pathways. The presence and position of acetyl groups can significantly influence how these sugars are recognized and processed by metabolic enzymes.

Xylan acetyltransferases are enzymes that catalyze the transfer of acetyl groups from a donor, typically acetyl-CoA, onto the xylan backbone. oup.com Members of the TRICHOME BIREFRINGENCE-LIKE (TBL) protein family in plants have been identified as key xylan O-acetyltransferases (XOATs). biorxiv.orgfrontiersin.org

To characterize these enzymes, researchers use xylo-oligosaccharide acceptors of varying lengths (DP2 to DP6). frontiersin.orgnih.gov The enzyme's ability to transfer acetyl groups from a donor to these acceptors is monitored, often by mass spectrometry, which can detect the mass shift caused by the addition of acetyl groups (42 Da per group). oup.comnih.gov Such assays have revealed that different TBL proteins have distinct regiospecificities, catalyzing 2-O-monoacetylation, 3-O-monoacetylation, or 2,3-di-O-acetylation of the xylosyl residues. oup.comfrontiersin.org For example, a study on nine TBL proteins from Arabidopsis thaliana demonstrated that they all possessed xylan acetyltransferase activity but with differential specificities on xylooligomer acceptors. oup.com

The data below summarizes findings for several characterized xylan acetyltransferases.

| Enzyme/Protein | Family | Organism | Substrate Acceptor(s) | Observed Activity |

| ESK1/TBL29 | TBL/DUF231 | Arabidopsis thaliana | Xylohexaose (B8087339) (Xyl₆) | Transfers acetyl groups from acetyl-CoA. oup.com |

| TBL28 | TBL/DUF231 | Arabidopsis thaliana | Xylohexaose (Xyl₆) | Lower acetyltransferase activity compared to ESK1. oup.com |

| XOAT1 | TBL | Arabidopsis thaliana | Xylohexaose (Xyl₆-2AB) | Catalyzes 2-O-acetylation of xylosyl residues. biorxiv.orgoup.com |

| OsXOATs (1-14) | TBL | Rice (Oryza sativa) | Xylo-oligosaccharides | 14 TBL proteins show 2-O- and 3-O-acetyltransferase activity. frontiersin.org |

This table is based on data from multiple sources and provides a simplified overview of enzyme function.

Besides acetylation, xylan is decorated with other side chains, such as L-arabinofuranose and D-glucuronic acid (or its methylated form). jst.go.jp The enzymes responsible are xylan arabinofuranosyltransferases (XATs) and glucuronosyltransferases (GUXs), respectively.

Biochemical assays for these enzymes also rely on xylo-oligosaccharides as acceptor substrates. nih.govosti.gov Chemo-enzymatically synthesized long-chain xylo-oligosaccharides (up to DP12) have proven valuable for studying these glycosyltransferases. nih.govmpg.de For example, the activity of XAT3 from rice and GUX3 from Arabidopsis has been demonstrated using a dodecasaccharide acceptor. nih.govosti.gov MALDI-MS/MS analysis showed that GUX3 installed a single glucuronosyl substituent primarily at the central xylose residues of the acceptor, highlighting the utility of long-chain acceptors for probing enzyme specificity. nih.govosti.gov The pre-existing pattern of acetylation on the xylo-oligosaccharide acceptor can influence where these other side chains are added, indicating a complex interplay between different modifying enzymes.

Elucidation of Enzyme Reaction Coordinates and Intermediates with this compound Analogues

Understanding the precise step-by-step mechanism of an enzyme requires trapping or observing transient states, such as reaction intermediates. Analogues of natural substrates, including specifically modified versions of acetylated xylo-oligosaccharides, are critical for these studies.

For xylan O-acetyltransferases like XOAT1, a two-stage "Bi-Bi" reaction mechanism has been proposed. doi.org This process involves the formation of a covalent acyl-enzyme intermediate. nih.govdoi.org In the first step, the catalytic serine residue attacks the acetyl donor (e.g., acetyl-CoA), releasing CoA and forming an acetylated enzyme. In the second step, the xylo-oligosaccharide acceptor binds, and the acetyl group is transferred from the serine to a hydroxyl group on the sugar. doi.org This intermediate has been experimentally confirmed by mass spectrometry. doi.org

Studies using monoacetylated analogues of methyl β-1,4-xylotrioside (Xyl₃Me) have been instrumental in probing the regioselectivity of various acetylxylan esterases. nih.gov These analogues mimic a single acetylated unit on a larger chain. A significant finding is the phenomenon of acetyl group migration, where the acetyl group can spontaneously move between positions (O-2, O-3, and even O-4) on the terminal xylopyranosyl residue, especially at elevated temperatures. jst.go.jpnih.gov This must be considered when interpreting results from long-term incubations. nih.gov

Role of Acetylation in Enzyme Recognition and Catalytic Efficiency

The pattern and degree of acetylation on the xylan polymer profoundly impact its interaction with various enzymes, acting as both a recognition signal and a steric barrier. scispace.com

For many hydrolytic enzymes, such as endo-β-1,4-xylanases that cleave the xylan backbone, acetylation is a major obstacle. jst.go.jp The acetyl groups can cause steric hindrance, preventing the enzyme from properly binding to the polysaccharide chain and thus reducing its catalytic efficiency. scispace.com This is a key factor in the recalcitrance of plant biomass to enzymatic degradation. jst.go.jp

Conversely, for other classes of enzymes, acetylation is a prerequisite for binding and catalysis.

Acetylxylan Esterases (AcXEs) : These enzymes specifically recognize and bind to the acetylated portions of the xylan chain to perform their catalytic function of deacetylation. nih.govnih.gov The efficiency and positional preference of deacetylation vary significantly between different carbohydrate esterase (CE) families. For example, some AcXEs from CE families 1, 5, and 6 can completely deacetylate linear xylo-oligosaccharides, whereas CE4 enzymes are unable to act on 2,3-di-O-acetylated residues. nih.gov

Xylan O-Acetyltransferases (XOATs) : These enzymes must recognize both the xylo-oligosaccharide acceptor and the acetyl donor. The existing acetylation pattern on a growing xylan chain may influence the subsequent addition of more acetyl groups, leading to specific patterns observed in nature. oup.com

The table below summarizes the dual role of acetylation on enzyme activity.

| Enzyme Class | Effect of Acetylation | Rationale |

| Endo-β-1,4-xylanases (e.g., GH10, GH11) | Inhibitory | Acetyl groups cause steric hindrance, blocking access to the glycosidic bonds of the xylan backbone. jst.go.jpscispace.com |

| Acetylxylan Esterases (e.g., CE1, CE4, CE5) | Required for Activity | The enzyme's active site is evolved to specifically recognize and bind acetylated xylosyl residues for hydrolysis. nih.govnih.gov |

| Xylan O-Acetyltransferases (e.g., TBL/XOAT) | Required for Activity | The enzyme must bind the xylo-oligosaccharide acceptor to catalyze the addition of acetyl groups. frontiersin.orgdoi.org |

| Some Glycosyltransferases (e.g., GUX) | Modulatory | The pattern of acetylation can influence the preferred sites for the addition of other side chains, like glucuronic acid. mpg.de |

Biochemical Roles and Fundamental Biological Activity Mechanisms Non Clinical Context

Investigation of Oligosaccharide Recognition and Binding Dynamics in Biological Systems

The acetylation of xylotetraose (B1631236) to form xylotetraose decaacetate fundamentally changes its interaction with biological systems. Unmodified oligosaccharides are typically hydrophilic and interact with proteins through a network of hydrogen bonds. In contrast, the acetyl groups of this compound mask these hydrogen-bonding sites and increase the molecule's hydrophobicity. This alteration influences how it is recognized and bound by biological molecules.

Research on carbohydrate-binding modules (CBMs), which are non-catalytic domains of carbohydrate-active enzymes, demonstrates specific recognition of complex carbohydrate structures. For instance, some CBMs have been shown to bind to xylan (B1165943), the parent polysaccharide of xylotetraose, and this binding can be influenced by modifications such as the presence of glucuronic acid. pnas.org While direct binding studies of this compound are not available, it is plausible that it could serve as a tool to probe the hydrophobic interactions that can contribute to CBM-carbohydrate binding.

Furthermore, enzymes from the carbohydrate esterase family 7 (CE-7) are known to be active on acetylated xylooligosaccharides. nih.gov The study of how these enzymes recognize and process this compound could provide insights into the initial binding events that precede deacetylation, offering a window into the dynamic interplay between enzymes and their modified carbohydrate substrates.

Exploration of this compound in Modulating Cellular Glycome Composition

The cellular glycome, the complete set of glycans in a cell, is a dynamic landscape that influences numerous cellular processes. dana-farber.org The composition of the glycome can be modulated by introducing modified sugars into cellular metabolic pathways, a technique known as metabolic oligosaccharide engineering (MOE). acs.org Acetylated monosaccharides, for example, can be taken up by cells and incorporated into glycan structures. acs.orgcam.ac.uk

While xylotetraose itself is an oligosaccharide and not a monosaccharide building block for glycan synthesis, the introduction of this compound into a cellular environment could have indirect effects on the glycome. Its hydrophobic nature may allow it to traverse cell membranes and interact with intracellular components. Once inside the cell, it could be acted upon by intracellular carbohydrate esterases, leading to the release of xylotetraose and acetate (B1210297). An increase in the intracellular concentration of acetate could potentially influence metabolic pathways that use acetyl-CoA, which is a key donor for various cellular acetylation reactions, including the O-acetylation of sialic acids. acs.org O-acetylation is a common modification of glycans that can modulate their biological functions. acs.orgnih.gov

Changes in the availability of UDP-GlcNAc, a crucial donor for glycosylation, can lead to aberrant glycoforms. mdpi.com While this compound would not directly enter this pathway, its metabolic byproducts could influence the cellular environment in which glycan synthesis occurs.

Studies on Interactions with Carbohydrate-Binding Proteins and Lectins

Lectins are a diverse class of proteins that specifically recognize and bind to carbohydrate structures, playing roles in cell-cell and cell-matrix interactions. dana-farber.org The binding specificity of lectins is often directed towards the terminal, non-reducing ends of oligosaccharides. The peracetylation of xylotetraose would likely abolish or significantly reduce its binding to lectins that recognize the unmodified xylose units.

However, this compound could be a valuable negative control in studies of lectin-carbohydrate interactions to confirm the importance of specific hydroxyl groups for binding. Furthermore, it could be used to investigate non-specific or hydrophobic interactions that may occur between proteins and acetylated carbohydrates.

Studies on acetyl xylan esterases (AcXEs) have shown that these enzymes can release acetate from per-acetylated xylooligosaccharides. aalto.finih.govresearchgate.net This indicates a direct interaction between the acetylated oligosaccharide and the active site of the enzyme. The binding of this compound to such enzymes could be studied to understand the structural determinants of substrate recognition by carbohydrate esterases.

| Protein Type | Potential Interaction with this compound | Rationale |

| Lectins | Likely reduced or abolished binding. | Acetylation masks the hydroxyl groups typically recognized by lectins. |

| Carbohydrate Esterases (e.g., AcXEs) | Potential substrate for deacetylation. | These enzymes are known to act on acetylated xylooligosaccharides. nih.govaalto.finih.govresearchgate.net |

| Carbohydrate-Binding Modules (CBMs) | May interact via hydrophobic interactions. | The acetyl groups increase the hydrophobicity of the molecule. |

Potential Applications in Probing Fundamental Metabolic Pathways and Cellular Signaling (excluding specific diseases)

The use of acetylated carbohydrate probes is a growing area of research for understanding metabolic pathways. acs.orgresearchgate.net The increased cell permeability of acetylated sugars makes them effective tools for metabolic labeling. acs.orgcam.ac.uk Once inside the cell, the acetyl groups are removed by non-specific esterases, and the carbohydrate can enter metabolic pathways.

This compound, upon entering a cell and being deacetylated, would release xylotetraose. While not a central metabolite in mammalian cells, xylotetraose could be further metabolized by specific enzymes if present, or its accumulation could have other cellular effects. The release of a significant amount of acetate from the deacetylation process could also serve as a metabolic probe. Acetate can be converted to acetyl-CoA, a central metabolite involved in numerous anabolic and catabolic pathways, including the Krebs cycle and fatty acid synthesis. Tracking the fate of the acetate released from this compound could provide insights into these fundamental metabolic processes.

Emerging Research Paradigms and Advanced Non Clinical Applications of Xylotetraose Decaacetate

Development of Analytical Standards and Reference Materials for Biochemical Enzyme Assays

The precise measurement of enzyme activity is fundamental to biochemical research. Xylotetraose (B1631236) and its derivatives are pivotal in the development of specific assays for xylanases, enzymes that break down xylan (B1165943), a major component of plant hemicellulose. While xylotetraose itself can serve as a substrate, its acetylated form, xylotetraose decaacetate, offers advantages as an analytical standard. The acetylation of oligosaccharides is a known technique to enhance their stability and allow for easier handling and purification. pnas.org This increased stability is crucial for a reference material, ensuring consistency and reproducibility in enzyme assays.

In a typical chromogenic assay for xylanase, a modified substrate is used that, when cleaved by the enzyme, releases a colored or fluorescent molecule. For instance, a substrate like 4-nitrophenyl 2-(4-O-methyl-alpha-d-glucopyranuronosyl)-beta-d-xylopyranoside is used to measure alpha-glucuronidase activity in a coupled assay with β-xylosidase. nih.gov Similarly, this compound can be chemically modified to incorporate a chromogenic or fluorogenic leaving group. The acetate (B1210297) groups can act as protecting groups during the synthesis of such complex substrates, being selectively removed in the final steps to yield the desired assay reagent.

Furthermore, the use of well-defined, high-purity oligosaccharide standards like this compound is essential for calibrating and validating enzyme assays. Unlike polyclonal substrates like birchwood xylan, which can lead to variability, a pure compound ensures that the measured enzyme activity is directly and accurately correlated to the cleavage of specific glycosidic bonds.

| Application | Role of this compound | Key Advantages |

| Enzyme Assay Standard | Serves as a high-purity reference material for xylanase activity assays. | High purity, stability, and defined chemical structure leading to reproducible results. |

| Chromogenic Substrate Precursor | Acts as a starting material for the synthesis of chromogenic or fluorogenic substrates for xylanases. | Acetate groups serve as protecting groups, facilitating controlled chemical synthesis. |

| Assay Validation | Used to validate and standardize different methods of xylanase activity measurement. | Provides a consistent benchmark for comparing assay performance. |

Engineering Neoglycoconjugates and Glycomimetics for Research Probes and Tool Development

Neoglycoconjugates and glycomimetics are powerful tools for studying the complex roles of carbohydrates in biological systems. This compound serves as a valuable precursor in the synthesis of these molecules. The automated synthesis of C1-functionalized oligosaccharides, for example, allows for the attachment of various aglycons to the sugar backbone, creating probes for studying carbohydrate-protein interactions. nih.gov The acetylated nature of this compound makes it soluble in organic solvents, facilitating its chemical modification and conjugation to other molecules such as proteins, lipids, or fluorescent dyes.

The synthesis of glycomimetics often involves the use of "clickable" disaccharides that can be iteratively assembled to create oligomers with defined structures. rsc.org this compound can be chemically modified to introduce "clickable" functional groups, such as alkynes or azides, enabling its incorporation into larger glycomimetic structures. These synthetic molecules can then be used to probe the binding specificities of carbohydrate-binding proteins (lectins) or to inhibit pathological carbohydrate-mediated interactions. For instance, xylopyranosides have been used as scaffolds to present mannoside units to inhibit bacterial adhesion. mdpi.com This highlights the potential of using a xylotetraose backbone for similar multivalent presentations.

The development of research probes from this compound allows for the investigation of the biological functions of xylo-oligosaccharides and the enzymes that process them. These probes can be used in various applications, including affinity chromatography, cell imaging, and high-throughput screening assays.

| Research Area | Application of this compound-Derived Molecules | Example |

| Glycobiology | Probing carbohydrate-protein interactions. | Fluorescently-labeled xylotetraose derivatives for cell imaging. |

| Drug Discovery | Inhibiting pathological carbohydrate-mediated processes. | Glycomimetics that block the adhesion of pathogens to host cells. |

| Enzymology | Characterizing the active sites of carbohydrate-processing enzymes. | Affinity probes for capturing and identifying xylan-degrading enzymes. |

Role in Fundamental Research on Polysaccharide Depolymerization and Stabilization Strategies

Understanding the mechanisms of polysaccharide depolymerization is crucial for the efficient conversion of biomass into biofuels and other valuable chemicals. Acetylated oligosaccharides like this compound can serve as model compounds in such research. The acetylation of polysaccharides can significantly alter their chemical and physical properties, including their susceptibility to enzymatic and chemical degradation. nih.govwur.nl

Research on the deacetylation of polysaccharides has shown that the removal of acetyl groups can impact the biopolymer's properties, such as its thermal stability and gelling ability. mdpi.com By studying the enzymatic or chemical deacetylation of this compound, researchers can gain insights into the role of acetate groups in the structure and function of natural acetylated xylans.

Furthermore, chemical modifications, including acetylation, are explored as strategies to stabilize carbohydrates during biomass processing. For example, the reversible stabilization of xylose by acetal (B89532) formation has been shown to prevent its degradation during harsh pretreatment conditions. nih.gov While not a direct application of this compound, this principle highlights the importance of understanding how chemical modifications can protect valuable sugar monomers and oligomers. Studying the stability of this compound under various conditions can provide valuable data for developing more efficient biomass conversion technologies.

| Research Focus | Contribution of this compound | Significance |

| Enzymatic Depolymerization | Serves as a defined substrate to study the mechanism of acetyl xylan esterases. | Understanding how enzymes remove acetate groups from xylan is key to improving biomass breakdown. |

| Chemical Depolymerization | Acts as a model compound to investigate the stability of acetylated oligosaccharides under various chemical treatments. | Optimizing conditions for the selective depolymerization of hemicellulose while preserving sugar yields. |

| Polysaccharide Structure-Function | Provides insights into how acetylation affects the conformation and properties of xylo-oligosaccharides. | Elucidating the natural role of acetylation in plant cell walls. |

Applications in Advanced Bio-Based Material Science and Engineering, leveraging Carbohydrate Derivatives

There is a growing demand for sustainable and biodegradable materials derived from renewable resources. Carbohydrate derivatives, including acetylated oligosaccharides, are promising building blocks for the synthesis of advanced bio-based materials. acs.org The acetylation of polysaccharides can impart thermoplastic properties, making them suitable for processing into films, fibers, and other materials. nih.gov

This compound, as a fully acetylated oligosaccharide, can be considered a monomer or a building block for the synthesis of novel biodegradable polymers. mdpi.comdrpress.orgbohrium.com Its defined structure allows for precise control over the properties of the resulting polymer. For example, it could be polymerized or copolymerized with other monomers to create polyesters with tailored biodegradability and mechanical properties. The synthesis of biodegradable polymers from glucose derivatives has already been demonstrated, indicating the potential for using other sugar-based monomers like this compound. mdpi.com

Furthermore, the chemical modification of this compound can lead to the development of functional materials. For instance, introducing specific functional groups could create materials with applications in drug delivery, tissue engineering, or as functional food ingredients with prebiotic potential, similar to what has been explored for acetylated fructo-oligosaccharides. researchgate.net The enzymatic synthesis of polyesters is also a rapidly developing field that could utilize carbohydrate derivatives like this compound as substrates to create well-defined and biocompatible polymers. rsc.org

| Material Type | Potential Role of this compound | Potential Applications |

| Biodegradable Polyesters | As a monomer or cross-linking agent in polymerization reactions. | Sustainable packaging, agricultural films, and biomedical devices. |

| Functional Bioplastics | As a scaffold for the attachment of functional groups. | Materials with antimicrobial, antioxidant, or controlled-release properties. |

| Hydrogels | As a component in the formation of cross-linked polymer networks. | Scaffolds for tissue engineering, drug delivery systems, and absorbent materials. |

Future Directions and Unexplored Research Avenues in Xylotetraose Decaacetate Research

Development of "Green" and Sustainable Synthetic Methodologies for Acetylated Oligosaccharides

The traditional synthesis of acetylated oligosaccharides, including Xylotetraose (B1631236) Decaacetate, often relies on methods that are chemically harsh and environmentally taxing. The future of carbohydrate chemistry is steering towards "green" and sustainable practices that prioritize efficiency, safety, and the use of renewable resources.

The principles of green chemistry also advocate for the use of renewable feedstocks. Xylan (B1165943), a major component of hemicellulose, is an abundant and renewable biopolymer that serves as the natural precursor to xylotetraose. Enzymatic hydrolysis of xylan provides the core structure, which can then be subjected to green acetylation methods. Future research will likely focus on optimizing these enzymatic processes and exploring novel, non-toxic catalytic systems for the acetylation step.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Acetylated Oligosaccharides

| Feature | Traditional Synthesis | "Green" Synthesis |

| Solvents | Often toxic organic solvents (e.g., pyridine) | Aqueous media, ionic liquids, deep eutectic solvents |

| Catalysts | Strong acids, bases, or activating agents | Enzymes (e.g., acyltransferases, lipases) |

| Efficiency | Often requires multiple protection/deprotection steps | High regioselectivity, one-pot synthesis potential |

| Waste | Generates significant chemical waste | Minimal waste, biodegradable catalysts |

| Feedstock | Can rely on petroleum-derived reagents | Utilizes renewable biomass (e.g., xylan) |

Integration of Computational Chemistry and Molecular Dynamics for Predictive Modeling of Structure-Function Relationships

The three-dimensional structure of a carbohydrate is intrinsically linked to its function. For a molecule as complex as Xylotetraose Decaacetate, with its numerous acetyl groups, understanding its conformational landscape is crucial for predicting its interactions with biological systems. Computational chemistry and molecular dynamics (MD) simulations are powerful tools that offer unprecedented insights into these structure-function relationships at an atomic level.

Predictive modeling can also guide the rational design of this compound derivatives with tailored properties. For example, by computationally screening different acetylation patterns, it may be possible to design analogues with enhanced solubility, stability, or specific binding affinities. This in silico approach can significantly reduce the time and cost associated with experimental synthesis and screening.

Table 2: Key Parameters from Molecular Dynamics Simulations of Oligosaccharides

| Parameter | Description | Relevance to this compound |

| Glycosidic Torsion Angles (Φ/Ψ) | Define the relative orientation of adjacent sugar residues. | Determines the overall shape and flexibility of the oligosaccharide backbone. |

| Ring Puckering | Describes the 3D conformation of the individual xylose rings. | Influences local geometry and potential for intermolecular interactions. |

| Hydrogen Bonding Network | Identifies intramolecular and intermolecular hydrogen bonds. | Acetylation removes hydroxyl groups, altering the hydrogen bonding potential and increasing hydrophobicity. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Indicates the stability and conformational flexibility of the molecule. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Provides insights into solubility and potential for hydrophobic interactions. |

Advanced Mechanistic Enzymology through this compound-Based Inhibitors or Substrate Analogues

The study of enzymes that process xylan and its oligosaccharides, such as xylanases and glycosidases, is fundamental to understanding biomass degradation and various biological processes. This compound and its derivatives hold significant promise as tools for advanced mechanistic enzymology.

As a fully acetylated oligosaccharide, this compound could serve as a valuable, yet challenging, substrate analogue for xylanases. While many xylanases are known to hydrolyze unacetylated xylan, their activity on acetylated substrates can be significantly different. By studying the interaction of these enzymes with this compound, researchers can gain detailed insights into the role of acetyl groups in substrate recognition and catalysis. This information is crucial for engineering more efficient enzymes for biofuel production and other industrial applications.

Furthermore, modified versions of this compound could be designed as specific inhibitors of these enzymes. By introducing functional groups that mimic the transition state of the enzymatic reaction or that form covalent bonds with active site residues, potent and selective inhibitors can be developed. Such inhibitors are invaluable for probing enzyme mechanisms, identifying active site architectures, and as potential therapeutic agents in contexts where glycosidase activity is dysregulated. While direct studies on this compound as an inhibitor are yet to be published, research on other acetylated oligosaccharides has demonstrated the feasibility of this approach.

Exploration of this compound in Systems Glycomics and Glycoproteomics for Comprehensive Biological Insights

Systems biology aims to understand the complex interactions within biological systems as a whole. Glycomics and glycoproteomics, as sub-disciplines of systems biology, focus on the comprehensive study of the entire complement of sugars (the glycome) and glycosylated proteins (the glycoproteome) in an organism or cell. This compound, with its unique structure, could become a valuable tool in these fields.

One potential application is in metabolic labeling. Cells can sometimes process and incorporate modified sugars into their glycans. If this compound, or a derivative thereof, can be taken up by cells and its acetylated xylose units are incorporated into cellular glycoconjugates, it could serve as a chemical reporter. By attaching a "tag" (e.g., an azide (B81097) or alkyne group for click chemistry) to the molecule, researchers could then visualize, isolate, and identify the glycoproteins or other glycoconjugates that have incorporated the labeled xylose. This would provide a powerful method for tracking the metabolic fate of xylan-derived oligosaccharides and for identifying novel glycosylation pathways.

In the broader context of glycomics, this compound can serve as a standard for the development of analytical techniques. The characterization of complex, acetylated oligosaccharides by mass spectrometry and other methods can be challenging. Having a well-defined standard like this compound can aid in the optimization of analytical workflows for the identification and quantification of acetylated glycans from biological samples. This is particularly relevant for understanding the metabolism of dietary fibers and the role of the gut microbiome in processing complex carbohydrates.

Q & A

Q. How can machine learning address gaps in training data for xylotetraose structural predictions?

- Methodology : Augment limited datasets with transfer learning from related molecules (e.g., xylose, xylobiose). Validate predictions using ab initio calculations (DFT) for high-confidence structures. Incorporate surface adsorption data to improve model generalizability, as demonstrated in studies where potential retraining enhanced accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。